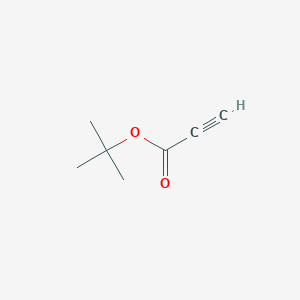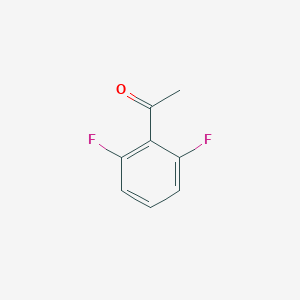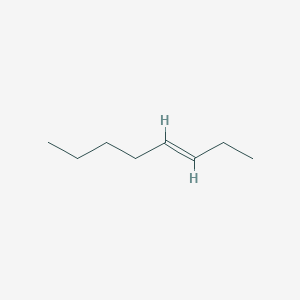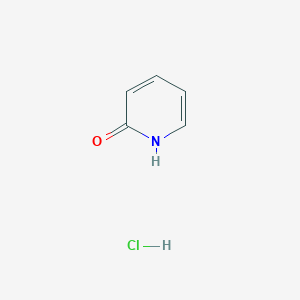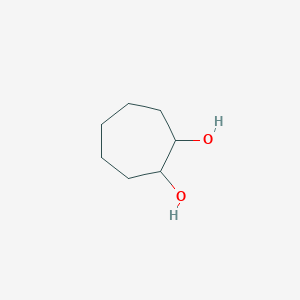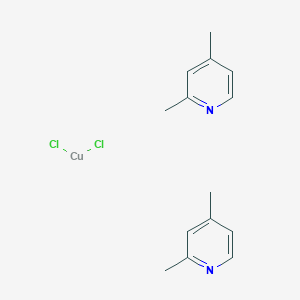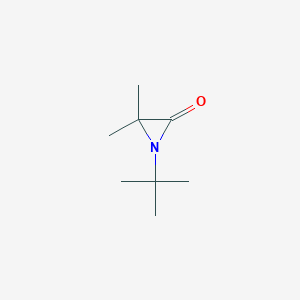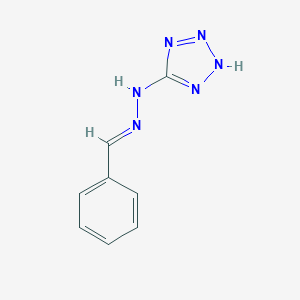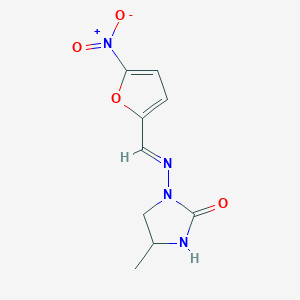
Nifurimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurimide is a chemical compound that belongs to the nitrofuran family. It is a synthetic derivative of nitrofurantoin, which is widely used as an antibiotic for the treatment of urinary tract infections. Nifurimide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapy.
Scientific Research Applications
Nifurimide has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Nifurimide works by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Mechanism of Action
The exact mechanism of action of nifurimide is not fully understood. However, it is believed that nifurimide works by inducing oxidative stress in cancer cells. This leads to the activation of various signaling pathways that ultimately result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Nifurimide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. Nifurimide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using nifurimide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using nifurimide is its potential toxicity. It has been shown to be toxic to normal cells as well as cancer cells, which may limit its clinical applications.
Future Directions
There are several areas of future research that could be explored with nifurimide. One potential area of research is the development of novel drug delivery systems for nifurimide. This could help to increase its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to nifurimide. This could help to identify patients who are most likely to benefit from nifurimide therapy. Finally, further studies are needed to investigate the potential of nifurimide in combination with other anticancer agents. This could help to enhance its anticancer activity and reduce its toxicity.
Synthesis Methods
Nifurimide can be synthesized by the reaction of 5-nitrofurfural with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain nifurimide. The overall yield of this synthesis method is around 60%.
properties
CAS RN |
15179-96-1 |
|---|---|
Product Name |
Nifurimide |
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI Key |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
Isomeric SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Other CAS RN |
21638-36-8 |
synonyms |
Nifurimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



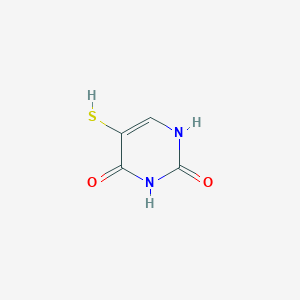
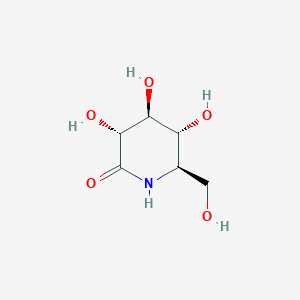
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
